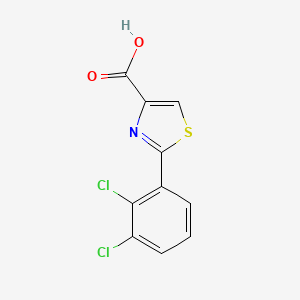

2-Ethyl-5-nitropyridine

Vue d'ensemble

Description

2-Ethyl-5-nitropyridine is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for 2-Ethyl-5-nitropyridine is 1S/C7H8N2O2/c1-2-6-3-4-7 (5-8-6)9 (10)11/h3-5H,2H2,1H3 and the InChI key is VUTMOONWKQEUBX-UHFFFAOYSA-N .Chemical Reactions Analysis

Nitropyridines, including 2-Ethyl-5-nitropyridine, have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura coupling reactions . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

2-Ethyl-5-nitropyridine is a liquid or solid or semi-solid or lump substance .Applications De Recherche Scientifique

Organic Synthesis

2-Ethyl-5-nitropyridine: serves as a versatile intermediate in organic synthesis. Its nitro group can undergo various transformations, such as reduction to an amine, which can then be used to synthesize a wide range of compounds, including pharmaceuticals and agrochemicals .

Material Science

In material science, 2-Ethyl-5-nitropyridine can be employed to create novel polymers with specific properties. For instance, its incorporation into polymer chains can enhance thermal stability and introduce electronic functionalities beneficial for creating advanced materials .

Catalysis

This compound can act as a ligand in catalysis, coordinating to metals and influencing the reactivity of the metal center. This is particularly useful in the development of new catalytic systems for chemical reactions .

Medicinal Chemistry

2-Ethyl-5-nitropyridine: is a building block in medicinal chemistry for the synthesis of drug candidates. It can be used to create compounds with potential therapeutic effects against various diseases .

Fluorination Chemistry

The nitro group in 2-Ethyl-5-nitropyridine can be a precursor for fluorination reactions, which are crucial in the synthesis of fluorinated pyridines. These fluorinated compounds have significant applications in pharmaceuticals and agrochemicals due to their unique reactivity and biological activity .

Analytical Chemistry

As an analytical standard, 2-Ethyl-5-nitropyridine can be used to calibrate instruments or as a reference compound in various analytical techniques, ensuring accurate and precise measurements in chemical analysis .

Environmental Chemistry

In environmental chemistry, 2-Ethyl-5-nitropyridine can be studied for its degradation products and pathways. Understanding its behavior in the environment is essential for assessing its impact and for the development of remediation strategies .

Chemical Education

Lastly, 2-Ethyl-5-nitropyridine can be used in educational settings to demonstrate various chemical reactions and principles. It can serve as an example in teaching topics such as nitration, substitution reactions, and the synthesis of heterocyclic compounds .

Mécanisme D'action

Target of Action

Nitropyridines, the class of compounds to which 2-ethyl-5-nitropyridine belongs, are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

Nitropyridines are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the formation of a new carbon-carbon bond between the nitropyridine and an organoboron reagent .

Biochemical Pathways

The compound’s involvement in carbon-carbon bond-forming reactions suggests it may play a role in the synthesis of complex organic molecules .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (15215) and its liquid or solid state at room temperature , may influence its bioavailability.

Result of Action

As a participant in carbon-carbon bond-forming reactions, the compound likely contributes to the synthesis of complex organic molecules .

Safety and Hazards

2-Ethyl-5-nitropyridine is classified as a dangerous substance. It has hazard statements H301+H311+H331-H315-H319-H335-H228 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

The future directions for 2-Ethyl-5-nitropyridine could involve its use in the synthesis of other chemical compounds. For example, it could be used in the preparation of nitropyridine derivatives . Additionally, it could be used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Propriétés

IUPAC Name |

2-ethyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTMOONWKQEUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404569 | |

| Record name | 2-Ethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31557-73-0 | |

| Record name | 2-Ethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

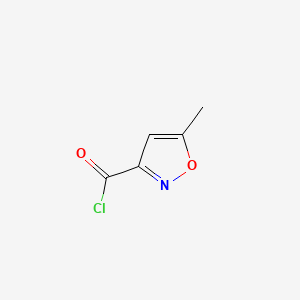

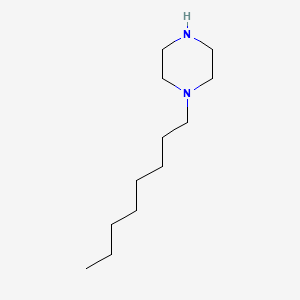

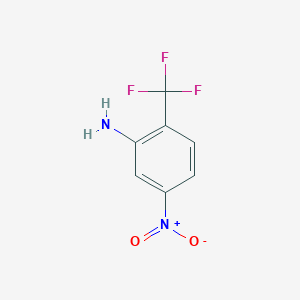

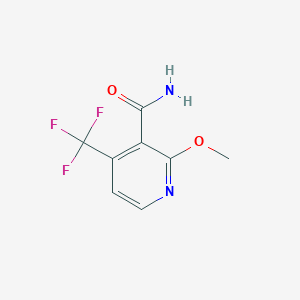

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)

![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)